(1E)-1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-3-nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-3-nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazone moiety can be oxidized to form the corresponding azo compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of azo compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds, such as antimicrobial or anticancer agents.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Potential use in the development of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-3-nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro groups could also play a role in generating reactive nitrogen species that contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chloro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine
- N-(4-Nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine
- N-(4-Chloro-3-nitro-benzylidene)-N’-(phenyl)-hydrazine
Uniqueness
N-(4-Chloro-3-nitro-benzylidene)-N’-(2-nitro-phenyl)-hydrazine is unique due to the presence of both chloro and nitro substituents on the benzylidene and phenyl rings, respectively
Eigenschaften
Molekularformel |
C13H9ClN4O4 |
---|---|
Molekulargewicht |
320.69g/mol |
IUPAC-Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C13H9ClN4O4/c14-10-6-5-9(7-13(10)18(21)22)8-15-16-11-3-1-2-4-12(11)17(19)20/h1-8,16H/b15-8+ |
InChI-Schlüssel |
CHIIUGBFRQQYRI-OVCLIPMQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.